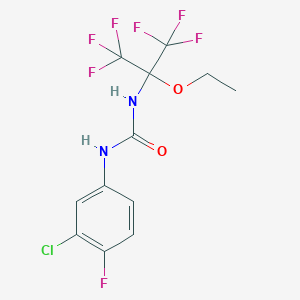
1-(3-Chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-throughput screening and optimization of reaction conditions is common to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-(2,2,2-trifluoroethyl)urea
- 1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-1,1,1-trifluoroethyl)urea
Uniqueness
1-(3-Chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the presence of the ethoxy and hexafluoropropan-2-yl groups, which may impart specific chemical and physical properties, such as increased lipophilicity or stability, compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF7N2O2/c1-2-24-10(11(15,16)17,12(18,19)20)22-9(23)21-6-3-4-8(14)7(13)5-6/h3-5H,2H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGDDUYSJROHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5172992.png)
![1-(2-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5173002.png)
![methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5173007.png)
![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperazinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5173011.png)
![N-[(isobutylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5173015.png)
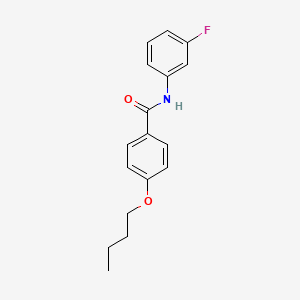
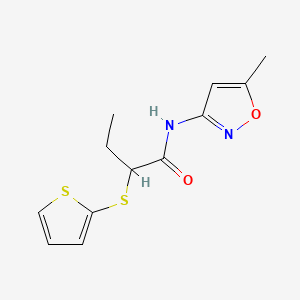
![(5Z)-3-(2-methylphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5173031.png)
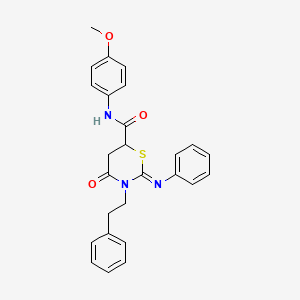
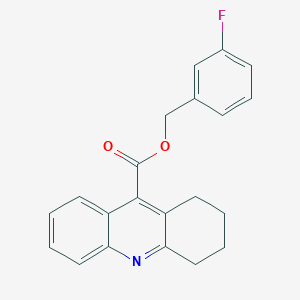
![2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B5173056.png)
![4-(2-Methylphenyl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5173062.png)
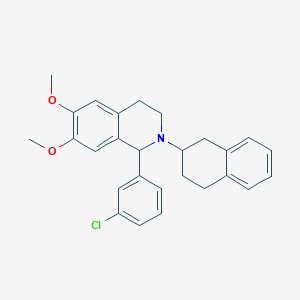
![4-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5173071.png)
